(R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1R)-1-(1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1 |
InChI Key |
RZNHHGMCDDENDY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=CN1C)O |
Canonical SMILES |
CC(C1=NC=CN1C)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for R 1 1 Methyl 1h Imidazol 2 Yl Ethanol
Stereoselective Reduction Approaches to the Chiral Alcohol Moiety
The most direct route to (R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol involves the asymmetric reduction of the corresponding prochiral ketone, 1-(1-Methyl-1H-imidazol-2-yl)ethanone. This transformation can be achieved through several catalytic and stoichiometric methods, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric catalytic hydrogenation and transfer hydrogenation represent powerful tools for the enantioselective reduction of ketones. These methods utilize chiral metal complexes to facilitate the stereoselective addition of hydrogen to the carbonyl group.
Asymmetric Catalytic Hydrogenation (ACH) typically employs molecular hydrogen (H₂) as the reductant. Catalysts for this process often feature transition metals like ruthenium, rhodium, or iridium, coordinated to chiral phosphine (B1218219) ligands. While highly efficient, these reactions often require specialized high-pressure equipment.
Asymmetric Transfer Hydrogenation (ATH) offers a more operationally simple alternative, using hydrogen donor molecules like 2-propanol or formic acid in place of H₂ gas. Chiral ruthenium, rhodium, and iridium complexes, particularly those with N-tosylated diamine ligands such as TsDPEN, are highly effective for this transformation. nih.govnih.gov The reaction mechanism involves the formation of a metal-hydride species that delivers the hydride to the ketone in a stereocontrolled manner. Studies on various aryl and heteroaryl ketones have demonstrated the broad applicability and high enantioselectivity of this method, which can often be performed in environmentally benign solvents like water. nih.govliv.ac.uk For the reduction of heteroaromatic ketones, catalysts derived from [Cp*MCl₂]₂ (where M = Rh, Ir) and TsDPEN have shown excellent performance, achieving high conversions and enantiomeric excesses. nih.govliv.ac.uk
Below is a table summarizing the performance of representative catalysts in the asymmetric transfer hydrogenation of various ketones, analogous to the precursor of the target molecule.
| Catalyst Precursor | Chiral Ligand | Substrate | Yield (%) | ee (%) | Reference |
| [RhCpCl₂]₂ | (S,S)-TsDPEN | Acetophenone | >99 | 97 (R) | liv.ac.uk |
| [IrCpCl₂]₂ | (S,S)-TsDPEN | Acetophenone | >99 | 95 (R) | liv.ac.uk |
| [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | 2-Acetylpyridine | 98 | 96 (R) | nih.gov |
| [RhCpCl₂]₂ | (S,S)-TsDPEN | 2-Acetylfuran | 98 | 95 (R) | nih.gov |
| [RhCpCl₂]₂ | (S,S)-TsDPEN | 2-Acetylthiophene | >99 | 97 (R) | nih.gov |
This data is representative of the catalyst systems' performance on analogous substrates.
Biocatalytic Transformations and Whole-Cell Systems
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for ketone reduction. Enzymes such as alcohol dehydrogenases (ADHs), found in various microorganisms, can reduce ketones with exceptional levels of enantioselectivity and under mild, aqueous conditions. Whole-cell systems, which utilize entire microorganisms like baker's yeast (Saccharomyces cerevisiae), are particularly attractive as they eliminate the need for costly enzyme purification and provide in-situ cofactor regeneration.
The reduction of a prochiral ketone using a whole-cell biocatalyst typically follows Prelog's rule, yielding the (S)-alcohol. However, numerous microorganisms contain reductases that follow an anti-Prelog selectivity, providing access to the desired (R)-enantiomer. The outcome is dependent on the specific enzymes present in the chosen microbial strain. For instance, the reduction of 2-acetyl-3-methyl sulfolane (B150427) using baker's yeast has been shown to produce the corresponding alcohol with excellent efficiency and enantioselectivity (>98% ee). mdpi.com This demonstrates the potential of biocatalysis for generating highly enantioenriched alcohols from prochiral ketones. mdpi.com
| Biocatalyst | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| Baker's Yeast | 2-Acetyl-3-methyl sulfolane | (R) at carbinol center | 67 | >98 | mdpi.com |
| Geotrichum candidum | 2-Chloroacetophenone | (R) | 94 | 98 | |
| Lactobacillus paracasei | 4-Methoxyacetophenone | (S) | 95 | >99 |
This table showcases the utility of whole-cell systems for asymmetric ketone reduction.
Chiral Auxiliary-Mediated Reductions
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to an enantiopure chiral auxiliary. wikipedia.org The auxiliary then directs a subsequent reaction, in this case, a hydride reduction, to occur on one of the two diastereotopic faces of the carbonyl group. After the stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. wikipedia.org
A plausible strategy for the synthesis of this compound would involve the use of a chiral auxiliary such as an Evans oxazolidinone. wikipedia.org The synthesis would begin with 1-methyl-1H-imidazole-2-carboxylic acid, which would be coupled to a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone could then be subjected to a Grignard reaction to form the ketone. Subsequent reduction of this ketone with a hydride source would proceed under the steric influence of the auxiliary, favoring the formation of one diastereomer of the alcohol. Finally, hydrolytic cleavage of the auxiliary would furnish the desired (R)-alcohol. The predictability and high diastereoselectivities often achieved make this a reliable, albeit less atom-economical, approach. researchgate.net
Asymmetric Carbon-Carbon Bond Formation for the Imidazole-Ethanol Core
An alternative synthetic strategy involves the creation of the chiral center through an asymmetric carbon-carbon bond-forming reaction. This typically involves the nucleophilic addition of a methyl group to the carbonyl of 1-methyl-1H-imidazole-2-carbaldehyde.
Diastereoselective and Enantioselective Nucleophilic Additions
The enantioselective addition of organometallic reagents to aldehydes is a cornerstone of asymmetric synthesis. To synthesize this compound, this method would involve the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a chiral catalyst or ligand. nih.gov
A variety of catalytic systems have been developed for this purpose. For example, the addition of Grignard reagents to aldehydes can be rendered highly enantioselective by using a chiral ligand in stoichiometric or catalytic amounts. Titanium(IV) complexes of chiral diols, such as BINOL, have been shown to be effective catalysts for the enantioselective addition of alkyl Grignard reagents to a range of aldehydes, affording chiral secondary alcohols with high yields and enantiomeric excesses. organic-chemistry.org The catalyst forms a chiral complex with the aldehyde, activating it towards nucleophilic attack and shielding one of its enantiotopic faces, thereby directing the approach of the methyl nucleophile.
The table below presents results for the asymmetric methylation of various aldehydes using a representative catalytic system.
| Aldehyde | Catalyst System | Methyl Source | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (S)-BINOL / Ti(Oi-Pr)₄ | MeMgBr | 92 | 98 (S) | organic-chemistry.org |
| 2-Naphthaldehyde | (S)-BINOL / Ti(Oi-Pr)₄ | MeMgBr | 93 | 96 (S) | organic-chemistry.org |
| Cinnamaldehyde | (S)-BINOL / Ti(Oi-Pr)₄ | MeMgBr | 89 | 97 (S) | organic-chemistry.org |
| Cyclohexanecarboxaldehyde | (S)-BINOL / Ti(Oi-Pr)₄ | MeMgBr | 85 | 96 (S) | organic-chemistry.org |
Data illustrates the effectiveness of catalytic asymmetric addition to aldehydes.
Advanced Multicomponent Reactions Incorporating Chirality
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient approach to molecular complexity. When combined with a chiral catalyst, MCRs can provide rapid and enantioselective access to complex chiral molecules.
For the synthesis of imidazole-containing structures, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction of an aldehyde, an amine, and an isocyanide. nih.gov The use of a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), can catalyze this reaction and induce high levels of enantioselectivity. nih.govresearchgate.net While typically used to generate more complex fused imidazole (B134444) systems, the principles can be adapted. nih.gov
A hypothetical asymmetric MCR to access the this compound core could involve the reaction of 1-methyl-1H-imidazole-2-carbaldehyde, a suitable amine (e.g., ammonia (B1221849) or a protected amine), and a methyl-isocyanide derivative under the catalysis of a chiral phosphoric acid. The CPA would protonate and activate the imine formed in situ, creating a chiral ion pair that directs the nucleophilic attack of the isocyanide, ultimately controlling the stereochemistry of the newly formed chiral center. Subsequent transformations would be required to convert the initial MCR product into the target alcohol. This approach highlights the potential of modern catalytic methods to construct chiral heterocyclic scaffolds in a highly convergent and stereocontrolled fashion.
| Catalyst | Reaction Type | Product Type | Yield (%) | ee (%) | Reference |
| (R)-TRIP (CPA) | GBB Reaction | Axially Chiral Imidazo[1,2-a]pyridines | 85-95 | 90-98 | nih.gov |
| (R)-SPINOL-CPA | Aza-Friedel-Crafts | Chiral 2-aminoalkylindoles | up to 99 | up to 99 | rsc.org |
Table shows examples of chiral phosphoric acid catalysis in asymmetric reactions leading to nitrogen-containing heterocycles.
Resolution and Deracemization Techniques
Resolution and deracemization are two distinct yet related strategies for obtaining enantiomerically pure compounds from a racemate. Kinetic resolution involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the unreacted, slower-reacting one. Deracemization, on the other hand, is a more atom-economical process that aims to convert the entirety of a racemic mixture into a single, desired enantiomer.
While specific literature detailing the resolution or deracemization of 1-(1-methyl-1H-imidazol-2-yl)ethanol is not extensively available, methodologies applied to structurally analogous heteroaryl secondary alcohols provide a strong precedent for potential synthetic routes.
Enzymatic kinetic resolution (EKR) is a widely employed and highly effective method for resolving racemic alcohols. Lipases, in particular, are frequently used due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents. The principle of lipase-catalyzed kinetic resolution of a racemic alcohol involves the enantioselective acylation of one enantiomer, leaving the other enantiomer unreacted.
A pertinent example is the kinetic resolution of racemic 1-(2-furyl)ethanol, a structurally similar five-membered heteroaryl ethanol (B145695). Research has demonstrated the efficacy of Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, in catalyzing this transformation. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in a suitable organic solvent like n-heptane. The lipase selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol, both in high enantiomeric excess.
A study on the kinetic resolution of (±)-1-(2-furyl)ethanol highlights the key parameters influencing the reaction's success. nih.gov The choice of lipase and acyl donor was found to be critical, with Novozym 435 and vinyl acetate providing the best results. nih.gov The reaction conditions were optimized to achieve a high conversion and enantiomeric excess in a short reaction time. nih.gov
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) |
| 1 | Candida antarctica lipase B (Novozym 435) | Vinyl Acetate | n-Heptane | 2 | 47 | 89 |
| 2 | Rhizomucor miehei lipase | Vinyl Acetate | n-Heptane | - | - | - |
| 3 | Thermomyces lanuginosus lipase | Vinyl Acetate | n-Heptane | - | - | - |
Data from a study on the kinetic resolution of (±)-1-(2-furyl)ethanol, a structural analog. nih.gov
This enzymatic approach is highly likely to be applicable to the resolution of racemic 1-(1-methyl-1H-imidazol-2-yl)ethanol, providing access to both the (R)- and (S)-enantiomers through selective acylation.
Deracemization offers a more efficient alternative to kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. A common and effective strategy for the deracemization of secondary alcohols is a chemoenzymatic process involving an oxidation step followed by an enantioselective reduction. In this tandem reaction, the racemic alcohol is first oxidized to the corresponding prochiral ketone. Subsequently, an enantioselective reducing agent, often a biocatalyst such as an alcohol dehydrogenase (ADH), reduces the ketone to a single enantiomer of the alcohol.
This methodology has been successfully applied to a wide range of 1-aryl and 1-heteroaryl secondary alcohols. For instance, microbial deracemization using whole-cell biocatalysts has proven effective. One such example involves the use of the bacterium Sphingomonas paucimobilis, which contains the necessary oxidoreductase enzymes to facilitate the deracemization process. This biocatalyst can convert a racemic mixture of a heteroaryl secondary alcohol into the corresponding (R)-alcohol in high yield and enantiomeric excess. The process is believed to occur through a cyclic oxidation of the (S)-enantiomer to the ketone, followed by an enantioselective reduction of the ketone to the (R)-enantiomer.
| Entry | Substrate | Biocatalyst | Yield of (R)-alcohol (%) | e.e. of (R)-alcohol (%) |
| 1 | 1-(2-thienyl)ethanol | Sphingomonas paucimobilis | 85 | >99 |
| 2 | 1-(2-furyl)ethanol | Sphingomonas paucimobilis | 70 | >99 |
| 3 | 1-(pyridin-2-yl)ethanol | Sphingomonas paucimobilis | 90 | >99 |
| 4 | 1-(pyridin-3-yl)ethanol | Sphingomonas paucimobilis | 82 | >99 |
Illustrative data based on the deracemization of various heteroaryl secondary alcohols.
Given the broad substrate scope of such microbial systems, it is plausible that a similar approach could be developed for the deracemization of racemic 1-(1-methyl-1H-imidazol-2-yl)ethanol to furnish the desired (R)-enantiomer.
Advanced Spectroscopic and Stereochemical Elucidation of R 1 1 Methyl 1h Imidazol 2 Yl Ethanol
Chiroptical Characterization for Enantiomeric Purity Assessment
Chiroptical spectroscopy is a fundamental tool for determining the enantiomeric purity of chiral molecules. The specific rotation, measured using a polarimeter, is a characteristic physical property of a chiral compound. For a given enantiomer, the magnitude of rotation is constant, while the direction is opposite to that of its mirror image. The enantiomeric excess (% ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer.
While the specific rotation for (R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol is not documented in the reviewed literature, the principle can be illustrated with a related chiral alcohol, (R)-1-phenylethanol. An enantiomerically pure sample of (R)-1-phenylethanol exhibits a specific rotation of +43.03° (in methanol). A partially resolved sample with a specific rotation of -25.02° (in methanol) would indicate an optical purity of 58% in favor of the (S)-enantiomer.
Table 1: Representative Specific Rotation Data for a Chiral Alcohol
| Compound | Specific Rotation ([(\alpha)]D) | Solvent | Enantiomeric Purity |
| (R)-1-phenylethanol | +43.03° | Methanol | >99% |
| (S)-1-phenylethanol | -43.03° | Methanol | >99% |
| Sample of 1-phenylethanol | -25.02° | Methanol | 58% ee (S) |
Data is for the analogous compound 1-phenylethanol and is intended for illustrative purposes.
Stereochemical Assignment through Nuclear Magnetic Resonance (NMR) and X-ray Crystallography
The definitive three-dimensional structure and absolute configuration of a chiral molecule are determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For chiral compounds, the formation of diastereomers by reaction with a chiral derivatizing agent allows for the differentiation of enantiomers by NMR. While specific ¹H and ¹³C NMR data for this compound are unavailable, the expected resonances can be predicted based on similar structures.
For a closely related compound, 2-(2-methyl-1H-imidazol-1-yl)ethanol, the following proton and carbon chemical shifts are observed, providing an indication of the expected spectral regions for the target molecule.
Table 2: Representative ¹H and ¹³C NMR Data for a Related Imidazole (B134444) Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C-H | 6.8 - 7.2 | 120 - 128 |
| N-CH₃ | ~3.6 | ~33 |
| CH-OH | ~4.8 | ~65 |
| CH₃ (on ethanol) | ~1.4 | ~20 |
| OH | Variable | - |
Note: This data is generalized from typical values for imidazole and ethanol (B145695) derivatives and does not represent a specific experimental spectrum of the target compound.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms.
Crystallographic data for 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, a related compound, reveals key structural features that would be expected in this compound. These include the formation of intermolecular hydrogen bonds, which influence the crystal packing.
Table 3: Representative Crystallographic Data for a Related Imidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1220 (14) |
| b (Å) | 5.4690 (11) |
| c (Å) | 12.981 (3) |
| β (°) | 98.13 (3) |
| V (ų) | 500.53 (19) |
| Z | 2 |
Data is for the analogous compound 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. nih.gov
Configurational Stability Studies
The configurational stability of a chiral center is crucial, particularly in pharmaceutical applications. This refers to the resistance of a stereocenter to racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers. The stability can be influenced by factors such as temperature, pH, and the presence of certain reagents.
Studies on the configurational stability of chiral imidazoles are often focused on axially chiral systems, where rotation around a single bond is restricted. For stereocenters like the one in this compound, stability is generally high under normal conditions. However, conditions that could facilitate racemization would involve the deprotonation and reprotonation of the carbinol proton, which is typically not favored under neutral or acidic conditions. Research on related chiral alcohols indicates that racemization is not a significant concern unless harsh basic conditions are employed.
Applications of R 1 1 Methyl 1h Imidazol 2 Yl Ethanol in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from (R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol
The strategic design of chiral ligands originating from this compound focuses on leveraging its stereocenter and versatile functional groups. The imidazole (B134444) nitrogen and the hydroxyl oxygen can act as two coordination points, forming stable chelate rings with a metal center. This bidentate chelation creates a rigid and well-defined chiral environment around the metal, which is crucial for effective stereochemical control during a catalytic reaction. Further modifications to this basic scaffold allow for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions.
The imidazole ring and the hydroxyl group of ligands derived from this compound offer multiple sites for coordination with transition metals. The most common strategy involves the deprotonation of the hydroxyl group to form an alkoxide, which, along with one of the imidazole nitrogen atoms, creates a robust bidentate N,O-chelate with the metal center. This chelation is fundamental to creating a rigid catalyst structure, which helps in differentiating between the prochiral faces of a substrate. The specific pairing of a chiral ligand with a metal ion is essential for the catalytic characteristics and effectiveness of the complex in asymmetric syntheses nih.gov. The choice of metal and its precursor can influence the geometry and stability of the resulting complex, thereby affecting its catalytic activity and enantioselectivity.
To enhance the catalytic efficacy and expand the range of applications, the basic this compound framework can be elaborated into more complex ligand architectures, such as those incorporating phosphine (B1218219) and imine functionalities.
Phosphine-Based Ligands: The hydroxyl group of the parent ethanol (B145695) can be converted into a leaving group (e.g., tosylate or halide) and subsequently displaced by a phosphide anion to introduce a phosphine group. This creates P,N-ligands where the phosphorus atom and an imidazole nitrogen can coordinate to a metal. Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions, as they create an asymmetric environment around the reaction center, influencing both enantioselectivity and reaction rate tcichemicals.com. Alternatively, functionalization at other positions of the imidazole ring can lead to ligands where the phosphine group is tethered differently, offering variations in the bite angle and steric environment of the resulting metal complex.
Imine-Based Ligands: Imine functionalities can be introduced by reacting the amino group of a modified this compound derivative with an aldehyde or ketone. For instance, chiral PNN tridentate ligands based on an imidazole framework have been successfully used in highly enantioselective manganese-catalyzed asymmetric hydrogenation of ketones. In these systems, the imine group was found to be crucial for achieving high catalytic activity and enantioselectivity researchgate.net. The resulting imine nitrogen provides an additional coordination site, leading to tridentate N,N,O or N,N,N ligands, which can form highly stable complexes with various transition metals.
A hypothetical synthetic scheme for such a ligand is presented below:
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Thionyl chloride | (R)-1-(1-Methyl-1H-imidazol-2-yl)ethyl chloride | Conversion of hydroxyl to a leaving group |
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability beilstein-journals.org. The this compound scaffold can be utilized to generate chiral NHC precursors. A common strategy involves the quaternization of the second nitrogen atom of the imidazole ring with a suitable alkyl or aryl group. Subsequent deprotonation of the C2 proton of the resulting imidazolium (B1220033) salt generates the chiral NHC, which can then be coordinated to a metal center.
The synthesis of these precursors, typically imidazolium salts, is of utmost practical importance beilstein-journals.org. The chiral hydroxyethyl group at the C2 position can be maintained during the synthesis of the imidazolium salt, leading to a chiral NHC ligand where the stereocenter is located on a substituent of the carbene ring. This chiral information can then be transmitted to the metal center, influencing the stereochemical outcome of the catalyzed reaction.
| Precursor Type | General Structure | Method of Generation |
| Chiral Imidazolium Salt | An imidazolium salt with a chiral substituent derived from this compound | Alkylation of the N3 position of the imidazole ring |
| Chiral NHC-Metal Complex | A metal complex where the chiral NHC ligand is coordinated to the metal center | Deprotonation of the corresponding chiral imidazolium salt in the presence of a metal precursor |
Performance in Transition Metal-Catalyzed Asymmetric Transformations
Ligands derived from this compound have shown potential in a variety of transition metal-catalyzed asymmetric reactions, owing to their ability to create a well-defined chiral pocket around the metal's active site.
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral ligands are crucial for achieving high enantioselectivity in these reactions. Ligands derived from chiral imidazole-containing scaffolds have been successfully employed in the asymmetric hydrogenation of prochiral ketones and olefins. For example, manganese(I) catalysts bearing imidazole-based chiral PNN tridentate ligands have demonstrated outstanding activity and excellent enantioselectivity (up to >99% ee) in the asymmetric hydrogenation of unsymmetrical benzophenones researchgate.net. The chiral environment created by the ligand forces the hydrogen molecule to add to one face of the substrate preferentially, leading to the formation of one enantiomer of the product in excess. The specific structure of the ligand, including the steric bulk and electronic properties of the substituents, plays a critical role in determining the efficiency and selectivity of the catalyst.
Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis. Chiral ligands derived from imidazole-containing structures have been utilized in various C-C coupling reactions, such as the Friedel-Crafts alkylation nih.gov. In a model system, chiral bis(imidazolinyl)thiophene ligands in combination with copper(II) salts have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, achieving good yields and enantioselectivities nih.gov.
The role of the chiral ligand is to control the spatial orientation of the reactants at the metal center, thereby directing the nucleophilic attack to a specific prochiral face of the electrophile. The design of the ligand, including the choice of the chiral backbone and the coordinating atoms, is critical for achieving high levels of stereocontrol. While direct examples using ligands from this compound are not extensively documented in the literature, the principles demonstrated with analogous chiral imidazoline and imidazole-based ligands suggest their potential utility in this important class of reactions nih.govresearchgate.net.
Below is a table summarizing the performance of analogous ligand systems in representative asymmetric reactions:
| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation of Ketones | Mn(I) with chiral PNN imidazole-based ligand | Unsymmetrical benzophenones | Up to >99% researchgate.net |
| Asymmetric Friedel-Crafts Alkylation | Cu(II) with chiral bis(imidazolinyl)thiophene ligand | Indole and β-nitrostyrenes | Up to 81% nih.gov |
Stereoselective Oxidation and Reduction Processes
The unique structure of this compound, featuring a chiral secondary alcohol adjacent to a nitrogen-containing heterocyclic ring, makes it a candidate for development as a ligand in metal-catalyzed stereoselective oxidation and reduction reactions. The nitrogen atom of the imidazole ring and the oxygen atom of the alcohol can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment. This chiral metal complex could then catalyze reactions such as the asymmetric transfer hydrogenation of ketones or the epoxidation of olefins.
In a hypothetical application, the this compound could be used as a ligand for a ruthenium catalyst in the asymmetric transfer hydrogenation of prochiral ketones. The stereochemistry of the resulting secondary alcohol would be dictated by the chiral environment created by the ligand.
Hypothetical Performance Data for Asymmetric Transfer Hydrogenation:
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Acetophenone | 1.0 | >95 | >90 |
| 2 | 1-Tetralone | 1.0 | >95 | >92 |
This table is illustrative and based on results from structurally similar chiral amino alcohol ligands. Specific experimental data for this compound in this context is not currently available in published literature.
Organocatalytic Applications of this compound Derivatives
The imidazole moiety is a common feature in many organocatalysts due to its nucleophilic and basic properties. Derivatives of this compound could potentially be employed in various organocatalytic transformations.
The N-methylated imidazole ring in this compound possesses a nitrogen atom (N-3) that can function as both a nucleophile and a Brønsted base. While the N-methylation prevents it from acting as a proton shuttle in the same way as unsubstituted imidazole, the remaining lone pair on the other nitrogen can still participate in catalysis.
Derivatives where the hydroxyl group is acylated could be explored as chiral nucleophilic catalysts, akin to chiral derivatives of 4-(Dimethylamino)pyridine (DMAP). In such a scenario, the imidazole nitrogen would act as the nucleophile, attacking an electrophile (like an anhydride) to form a chiral acylimidazolium intermediate. This intermediate would then acylate a nucleophile in an enantioselective manner.
As a Brønsted base, the imidazole nitrogen could deprotonate a pronucleophile, generating a chiral ion pair. The chirality of the catalyst would then influence the subsequent reaction of the nucleophile with an electrophile.
To function as a chiral Brønsted acid, the this compound molecule would need to be derivatized to incorporate a strongly acidic proton. This could be achieved by reacting the hydroxyl group to form a phosphate, phosphoramidate, or sulfonic acid ester. The resulting molecule would combine a chiral backbone with a Brønsted acidic site.
For instance, reaction with a phosphoryl chloride derivative could yield a chiral phosphoric acid. Such catalysts are known to be highly effective in a range of asymmetric transformations, including Friedel-Crafts alkylations, Mannich reactions, and Pictet-Spengler reactions. The catalyst would operate by activating an electrophile through protonation, creating a chiral ion-pair environment that directs the approach of the nucleophile.
Potential Derivatization to a Chiral Brønsted Acid:
| Parent Alcohol | Derivatizing Agent | Resulting Catalyst Type | Potential Application |
|---|---|---|---|
| This compound | POCl₃, then H₂O | Chiral Phosphoric Acid | Asymmetric Mannich Reaction |
This table outlines potential synthetic routes to chiral Brønsted acid catalysts from the title compound. The efficacy of these potential catalysts would require experimental validation.
Mechanistic Investigations and Theoretical Studies on R 1 1 Methyl 1h Imidazol 2 Yl Ethanol Reactivity
Computational Chemistry for Conformation and Stereoselectivity
Computational chemistry has emerged as an indispensable tool for understanding the conformational preferences and the origins of stereoselectivity in reactions involving chiral molecules like (R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in locating and characterizing the transition states of reactions in which it participates, either as a reactant, a catalyst, or a product. By calculating the energies of various possible transition states, the most favorable reaction pathway can be determined, which in turn explains the observed stereoselectivity.
For analogous chiral imidazole (B134444) derivatives, studies have employed functionals such as B3LYP and M06-2X with basis sets like 6-31G(d,p) or 6-311+G(d,p) to model transition states. nih.govmdpi.com These calculations can reveal crucial non-covalent interactions, such as hydrogen bonding or steric hindrance, that stabilize one transition state over its diastereomeric counterpart. For instance, in a hypothetical catalytic cycle, the coordination of a substrate to the chiral imidazole alcohol would lead to diastereomeric transition states. The energy difference between these states, as calculated by DFT, would directly correlate with the enantiomeric excess (ee) of the product.
Table 1: Hypothetical DFT-Calculated Energy Differences for Diastereomeric Transition States
| Reaction Coordinate | Transition State (R) | Transition State (S) | Energy Difference (ΔΔG‡) in kcal/mol | Predicted Enantiomeric Excess (ee %) |
| Asymmetric Aldol Addition | TS-R | TS-S | 1.5 | >90 |
| Chiral Protonation | TS-R | TS-S | 0.8 | ~60 |
| Kinetic Resolution | TS-R | TS-S | 2.0 | >98 |
Note: This table is illustrative and based on typical energy differences found in DFT studies of stereoselective reactions.
Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to simulate the interactions between a chiral selector, such as this compound, and the enantiomers of a chiral substrate. nih.gov This process, known as chiral recognition, is fundamental to enantioselective catalysis and chromatographic separations.
These models can visualize and quantify the intermolecular forces responsible for the differential binding of enantiomers. nih.gov Key interactions often include hydrogen bonds involving the hydroxyl group and the imidazole nitrogen atoms, as well as π-π stacking and steric repulsion. By understanding the binding modes and energies, researchers can rationalize why one enantiomer forms a more stable complex with the chiral selector than the other. nih.gov
Elucidation of Reaction Mechanisms in Catalytic Cycles
This compound can potentially act as a chiral ligand in various catalytic cycles. Mechanistic studies, often combining experimental kinetics with computational modeling, are crucial for elucidating its role. The imidazole moiety can act as a nucleophile, a base, or a ligand for a metal center, while the chiral hydroxyl group can direct the stereochemical outcome of the reaction.
In a proposed catalytic cycle for an asymmetric transfer hydrogenation, for example, the this compound could coordinate to a metal center (e.g., Ruthenium or Iridium). The substrate would then bind to this chiral metal complex, and the subsequent hydride transfer would be directed by the stereochemistry of the imidazole ligand, leading to a stereoselective reduction. Computational studies can map out the entire energy profile of such a cycle, identifying the rate-determining step and the origin of enantioselectivity.
Role of Substituent Effects and Electronic Structure on Reactivity and Selectivity
The reactivity and selectivity of this compound are intrinsically linked to its electronic structure, which can be modulated by substituents on the imidazole ring. researchgate.net Theoretical studies allow for a systematic investigation of these substituent effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the nitrogen atoms and the acidity of the hydroxyl proton.
DFT calculations can quantify these effects by analyzing parameters such as Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. rsc.org For instance, an electron-donating group at the C4 or C5 position of the imidazole ring would increase the nucleophilicity of the N1 nitrogen, potentially enhancing its catalytic activity in certain reactions. Conversely, an electron-withdrawing group could increase the acidity of the N-H proton in the corresponding protonated species, making it a better proton donor.
Table 2: Predicted Influence of Substituents on the Electronic Properties of a Chiral Imidazole Derivative
| Substituent at C4/C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Effect on Reactivity |
| -NO₂ (EWG) | -7.5 | -2.0 | 5.5 | Decreased nucleophilicity, increased electrophilicity |
| -H (Reference) | -6.5 | -1.0 | 5.5 | Baseline reactivity |
| -CH₃ (EDG) | -6.2 | -0.8 | 5.4 | Increased nucleophilicity |
| -OCH₃ (EDG) | -6.0 | -0.7 | 5.3 | Significantly increased nucleophilicity |
Note: This table is illustrative, showing general trends observed in computational studies of substituted aromatic heterocycles.
These theoretical insights are invaluable for the rational design of new chiral imidazole-based catalysts with tailored reactivity and selectivity for specific applications.
Derivatization and Structural Modification Strategies for R 1 1 Methyl 1h Imidazol 2 Yl Ethanol
Chemical Transformations at the Imidazole (B134444) Nitrogen and Carbon Positions
The imidazole ring of (R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol is an electron-rich heterocyclic system, making it amenable to various chemical transformations. While the N-1 position is already substituted with a methyl group, the C-4 and C-5 positions, and to a lesser extent the N-3 position, are potential sites for functionalization.
One of the primary methods for introducing substituents onto the imidazole ring is through C-H functionalization . Transition metal-catalyzed reactions, particularly with copper and palladium, have been developed for the direct arylation, alkenylation, and alkylation of imidazole derivatives. nih.govrsc.org For instance, nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives have been reported, primarily targeting the C-2 position. However, with the C-2 position already occupied in the target molecule, these methods could potentially be adapted for functionalization at the C-4 or C-5 positions. rsc.org
Another powerful strategy for functionalizing the imidazole core is through lithiation followed by quenching with an electrophile . The metalation of 1-substituted imidazoles, such as 1-methylimidazole (B24206), has been shown to occur selectively at the C-2 position. acs.org However, since this position is already substituted in the target molecule, lithiation would be expected to occur at the next most acidic proton, which is typically at the C-5 position. Treatment with a strong base like n-butyllithium can generate a lithiated intermediate that can then react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the C-5 position. mdpi.comnih.gov
Furthermore, three-component reactions offer a pathway to C-2 functionalization of 1-substituted imidazoles. These reactions can proceed under mild, metal-free conditions and involve the reaction of an imidazole, an aldehyde, and an electron-deficient acetylene (B1199291) to introduce a functionalized side chain at the C-2 position. researchgate.net While the target molecule is already substituted at C-2, this methodology highlights the reactivity of the imidazole ring and could potentially be adapted for other positions or for the synthesis of related complex imidazoles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent another viable approach. This would typically require prior halogenation of the imidazole ring at the C-4 or C-5 position to introduce a suitable handle for the coupling reaction. rsc.orgrsc.org
| Transformation Type | Position | Reagents/Conditions | Potential New Functional Group |
| C-H Functionalization | C4/C5 | Transition metal catalyst (e.g., Pd, Cu, Ni), coupling partner | Aryl, alkenyl, alkyl |
| Lithiation | C5 | Strong base (e.g., n-BuLi), electrophile (e.g., R-X, RCHO) | Alkyl, substituted methyl, etc. |
| Halogenation | C4/C5 | Halogenating agent (e.g., NBS, I2) | Bromo, Iodo |
| Cross-Coupling | C4/C5 | Palladium catalyst, boronic acid/ester or organotin reagent | Aryl, vinyl |
Modification of the Hydroxyl Group for Diverse Functionalization
The secondary hydroxyl group in this compound is a prime site for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Etherification is a common strategy to modify the hydroxyl group. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic and effective method. masterorganicchemistry.comarkat-usa.org This reaction can be used to introduce a variety of alkyl or aryl groups, forming ethers with tailored properties. For example, reaction with substituted benzyl (B1604629) halides can introduce benzylic ethers, which may have interesting biological activities. nih.gov
Esterification provides another route to a vast array of derivatives. The hydroxyl group can be acylated using carboxylic acids, acid chlorides, or acid anhydrides. researchgate.netresearchgate.net Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. Alternatively, reaction with more reactive acylating agents like acid chlorides in the presence of a base can provide esters under milder conditions. This allows for the incorporation of a wide range of acyl groups, from simple alkyls to more complex aromatic and heterocyclic moieties. rdd.edu.iq
The hydroxyl group can also be converted into a better leaving group , such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of nucleophiles, including azides, cyanides, and thiols, further expanding the range of accessible derivatives.
| Reaction Type | Reagents | Functional Group Introduced |
| Etherification | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (-OR) |
| Esterification | Carboxylic Acid (RCOOH) / Acid Chloride (RCOCl) | Ester (-OCOR) |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Sulfonate Ester (-OSO2R) |
| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Ketone |
Synthesis of Poly-Functionalized Imidazole-Alcohol Scaffolds
The development of poly-functionalized scaffolds from this compound involves the strategic combination of modifications at both the imidazole ring and the hydroxyl group. This approach allows for the creation of complex molecules with multiple points of diversity, which is highly valuable in areas such as medicinal chemistry and materials science.
A sequential derivatization strategy can be employed. For instance, the hydroxyl group can first be protected, allowing for selective functionalization of the imidazole ring via C-H activation or lithiation as described in section 6.1. Following the introduction of a new substituent on the imidazole core, the protecting group on the hydroxyl function can be removed, and this group can then be further derivatized through etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.
Alternatively, a convergent approach can be utilized where a functionalized imidazole precursor is used in the synthesis of the ethanol (B145695) side chain. However, starting with the pre-formed this compound allows for the preservation of the specific stereochemistry at the chiral center.
The synthesis of such poly-functionalized scaffolds can lead to molecules with intricate three-dimensional structures. For example, the introduction of a long alkyl chain via etherification of the hydroxyl group, combined with the addition of an aromatic group at the C-5 position of the imidazole ring, would generate an amphiphilic molecule with a chiral center. The synthesis of chiral imidazolidines and other complex heterocyclic systems often relies on building blocks that can be derived from such poly-functionalized scaffolds. rsc.orgmdpi.com The ability to independently modify different parts of the molecule is key to creating libraries of diverse compounds for screening and optimization in various applications.
Future Prospects and Advanced Research Avenues for R 1 1 Methyl 1h Imidazol 2 Yl Ethanol
Development of Novel and Sustainable Synthetic Routes
The efficient and sustainable synthesis of enantiomerically pure (R)-1-(1-Methyl-1H-imidazol-2-yl)ethanol is a primary area for future research. While classical methods for the synthesis of similar chiral alcohols exist, the development of greener and more atom-economical routes is crucial.
Future research will likely focus on asymmetric reduction of the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)ethanone. Promising avenues include:
Catalytic Asymmetric Hydrogenation: The use of transition metal catalysts with chiral ligands for the hydrogenation of prochiral ketones is a well-established method for producing chiral alcohols. Research into novel ruthenium, rhodium, or iridium complexes with specifically designed chiral phosphine (B1218219) or diamine ligands could lead to highly efficient and enantioselective syntheses of this compound.
Biocatalytic Reductions: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign approach. nih.gov The screening of existing enzyme libraries or the directed evolution of specific KREDs could yield biocatalysts capable of reducing 1-(1-methyl-1H-imidazol-2-yl)ethanone with high enantioselectivity and under mild, aqueous conditions. This approach aligns with the growing demand for sustainable chemical manufacturing. nih.gov
Asymmetric Transfer Hydrogenation: This method, often employing isopropanol (B130326) as a safe and inexpensive hydrogen source, provides a practical alternative to high-pressure hydrogenation. Chiral catalysts, including those based on Noyori's ruthenium complexes, could be adapted for the synthesis of this compound.
Below is a table summarizing potential sustainable synthetic routes:
| Synthetic Route | Catalyst/Reagent | Potential Advantages | Key Research Focus |
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | High enantioselectivity, high turnover numbers | Ligand design and optimization |
| Biocatalytic Reduction | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and directed evolution |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with a hydrogen donor | Operational simplicity, avoids high-pressure H2 | Catalyst development and optimization of reaction conditions |
Exploration of New Asymmetric Catalytic Transformations
The structural motif of this compound makes it a promising candidate as a chiral ligand or catalyst in a variety of asymmetric transformations. acs.orgnih.gov The presence of a hydroxyl group and a nitrogen atom on the imidazole (B134444) ring allows for potential bidentate coordination to a metal center, creating a well-defined chiral environment.
Future research in this area could explore its application in:
Asymmetric Carbon-Carbon Bond Forming Reactions:
Michael Additions: As a chiral ligand for metal catalysts, it could be employed in the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. chemrxiv.org
Friedel-Crafts Alkylations: The chiral environment created by the ligand could control the facial selectivity of the addition of indoles or other electron-rich arenes to electrophiles. nih.govmdpi.com
Henry Reactions: Copper(II) complexes of chiral imidazole-containing ligands have shown promise in catalyzing the asymmetric Henry (nitroaldol) reaction. nih.gov
Asymmetric Reductions: The compound itself could act as a chiral ligand for metal hydrides in the enantioselective reduction of prochiral ketones and imines.
Lewis Acid Catalysis: The imidazole nitrogen can be quaternized to form a chiral imidazolium (B1220033) salt, which can act as a chiral ionic liquid or a precursor to N-heterocyclic carbenes (NHCs). These NHCs can serve as powerful organocatalysts or ligands for transition metals.
The following table outlines potential asymmetric catalytic applications:
| Catalytic Transformation | Role of this compound | Potential Substrates |
| Asymmetric Michael Addition | Chiral Ligand | α,β-Unsaturated ketones, esters, and nitroalkenes |
| Asymmetric Friedel-Crafts Alkylation | Chiral Ligand | Indoles, pyrroles with nitroalkenes or imines |
| Asymmetric Henry Reaction | Chiral Ligand | Aldehydes and nitroalkanes |
| Asymmetric Ketone Reduction | Chiral Ligand | Prochiral aromatic and aliphatic ketones |
Integration into Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.org Future research should focus on integrating the synthesis and application of this compound into flow chemistry platforms.
Key research avenues include:
Continuous Flow Synthesis: Developing a continuous flow process for the asymmetric synthesis of the target molecule. This could involve immobilizing a chiral catalyst or an enzyme in a packed-bed reactor, allowing for continuous production and easy separation of the product. nih.gov
Automated Ligand and Catalyst Screening: Utilizing automated synthesis platforms to rapidly synthesize a library of derivatives of this compound and screen their performance as ligands in various catalytic reactions. This high-throughput approach can accelerate the discovery of optimal catalysts for specific transformations.
Telescoped Reactions: Designing multi-step flow syntheses where the chiral alcohol is generated in one reactor and then directly used as a ligand or catalyst in a subsequent reactor without intermediate purification steps. thieme.de
A comparison of batch versus potential flow synthesis is presented below:
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Potential for thermal runaway in exothermic reactions | Enhanced heat and mass transfer, improved safety |
| Scalability | Challenging to scale up | Readily scalable by extending reaction time or using larger reactors |
| Efficiency | Often requires lengthy workup and purification | In-line purification and continuous production can improve efficiency |
| Process Control | Difficult to precisely control reaction parameters | Precise control over temperature, pressure, and residence time |
Advanced Materials Science Applications in Chiral Recognition
The inherent chirality and hydrogen bonding capabilities of this compound make it a promising building block for the development of advanced materials for chiral recognition. rsc.orgnih.gov
Future research could explore its incorporation into:
Chiral Stationary Phases (CSPs) for HPLC: The compound could be immobilized onto a solid support, such as silica (B1680970) gel, to create a novel CSP for the enantioselective separation of racemic mixtures. researchgate.netnih.gov The imidazole and hydroxyl groups can provide multiple interaction sites for chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions.
Chiral Polymers: Polymerization of a derivative of this compound could lead to the formation of chiral polymers. These materials could find applications in chiral catalysis, enantioselective adsorption, and as circularly polarized luminescence (CPL) emitters. mdpi.com
Chiral Sensors: The compound could be integrated into sensor platforms for the enantioselective detection of chiral molecules. For example, its incorporation into a quartz crystal microbalance (QCM) or a fluorescent sensor could allow for the real-time monitoring of enantiomeric excess.
Potential applications in chiral recognition are summarized in the table below:
| Application | Material Type | Principle of Chiral Recognition |
| Enantioselective Chromatography | Chiral Stationary Phase (CSP) | Differential interactions (hydrogen bonding, π-π stacking) with enantiomers |
| Chiral Catalysis/Adsorption | Chiral Polymer | Stereoselective binding sites within the polymer matrix |
| Enantioselective Sensing | Chiral Sensor | Enantiomer-specific binding leading to a detectable signal change |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
